molecular formula C24H30N2O2 B261456 N1,N4-Bis(1-phenylethyl)cyclohexane-1,4-dicarboxamide

N1,N4-Bis(1-phenylethyl)cyclohexane-1,4-dicarboxamide

Cat. No. B261456
M. Wt: 378.5 g/mol
InChI Key: HMNTUKOICIYDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N4-Bis(1-phenylethyl)cyclohexane-1,4-dicarboxamide, also known as compound 1, is a small molecule drug that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been investigated extensively.

Scientific Research Applications

Photoluminescence Properties

  • A study on bis-acylamide compounds, including N1,N4-bis(pyridin-4-yl)-cyclohexane-1, 4-dicarboxamide, highlighted different photoluminescence properties, contributing to the understanding of luminescent materials (Tao Wu et al., 2012).

Crystal Packing Analysis

  • Research on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines demonstrated the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, providing insights into molecular structures (C. Lai et al., 2006).

Catalytic Activity in Cyclohexane Oxidation

  • A cyclohexane-1,4-dicarboxylate-based copper(II) complex showed potential as an efficient pre-catalyst for cyclohexane oxidation, indicating applications in catalysis (S. Hazra et al., 2014).

Applications in Polyamide Synthesis

  • Research on polyamides incorporating the cyclohexane structure, like 1,1-Bis[4-(4-carboxyphenoxy)phenyl]cyclohexane, revealed their potential in creating materials with high thermal stability and good solubility in polar solvents (S. Hsiao et al., 1999).

Solid-State NMR and Crystallography

  • A study using solid-state NMR and crystallography on cyclohexane-based organic compounds, including N1,N4-bis(tert-butylcarbamoyl)cyclohexane-trans-1,4-dicarboxamide, provided insights into their crystal structures and hydrogen bonding motifs (Marko Schmidt et al., 2013).

properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-N,4-N-bis(1-phenylethyl)cyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C24H30N2O2/c1-17(19-9-5-3-6-10-19)25-23(27)21-13-15-22(16-14-21)24(28)26-18(2)20-11-7-4-8-12-20/h3-12,17-18,21-22H,13-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

HMNTUKOICIYDGZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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